Cas no 82891-99-4 (2-(2-Nitroethyl)1,3dioxolane)

2-(2-Nitroethyl)1,3dioxolane structure
2-(2-Nitroethyl)1,3dioxolane structure
2-(2-Nitroethyl)1,3dioxolane
82891-99-4
C5H9NO4
147.129261732101
MFCD00040621
60516
10888059

2-(2-Nitroethyl)1,3dioxolane Properties

Names and Identifiers

    • 2-(2-Nitroethyl)[1,3]dioxolane
    • 2-(2-Nitroethyl)-1,3-dioxolane
    • 2-(2-Nitroethyl)-[1,3]dioxolane
    • 2-(2-Nitroethyl)-1,3-dioxolane (ACI)
    • 2-(2-nitro-ethyl)-[1,3]dioxolane
    • 82891-99-4
    • ZYXOSRQIZOOVTN-UHFFFAOYSA-N
    • GS-4141
    • FT-0641887
    • CS-0197446
    • 2-[4-[(2-chloro-4-nitrophenyl)azo]-N-(2-cyanoethyl)anilino]ethylacetate
    • DTXSID30447121
    • A847168
    • AMY879
    • J-505681
    • SCHEMBL1476006
    • 3-Nitropropionaldehyde ethylene glycol acetal;2-(2-Nitroethyl)-1,3-dioxolane
    • SY033058
    • 3-Nitropropionaldehyde ethylene glycol acetal
    • AKOS006227597
    • MFCD00040621
    • A840472
    • DB-056669
    • +Expand
    • MFCD00040621
    • ZYXOSRQIZOOVTN-UHFFFAOYSA-N
    • 1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2
    • [O-][N+](CCC1OCCO1)=O

Computed Properties

  • 147.05300
  • 0
  • 2
  • 3
  • 147.05315777g/mol
  • 10
  • 115
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0
  • 64.3Ų

Experimental Properties

  • 0.54930
  • 64.28000
  • No data available
  • No data available
  • No data available
  • No data available
  • No data avaiable
  • No data available

2-(2-Nitroethyl)1,3dioxolane Security Information

2-(2-Nitroethyl)1,3dioxolane Customs Data

  • 2932999099
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-Nitroethyl)1,3dioxolane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004SP9-1g
2-(2-Nitroethyl)[1,3]dioxolane
82891-99-4 98%
1g
$68.00 2024-04-21
A2B Chem LLC
AC23021-1g
2-(2-Nitroethyl)-1,3-dioxolane
82891-99-4 98%
1g
$63.00 2024-04-19
Aaron
AR004SXL-100mg
2-(2-Nitroethyl)[1,3]dioxolane
82891-99-4 98%
100mg
$16.00
abcr
AB236539-1 g
2-(2-Nitroethyl)-1,3-dioxolane; .
82891-99-4
1 g
€180.20 2023-07-20
Alichem
A209000081-250mg
2-(2-Nitroethyl)-[1,3]dioxolane
82891-99-4 98%
250mg
$700.40 2023-09-01
Ambeed
A242534-250mg
2-(2-Nitroethyl)[1,3]dioxolane
82891-99-4 98%
250mg
$32.0 2024-04-15
Apollo Scientific
OR13705-1g
2-(2-Nitroethyl)-1,3-dioxolane
82891-99-4 98+%
1g
£66.00
Chemenu
CM196242-5g
2-(2-Nitroethyl)[1,3]dioxolane
82891-99-4 97%
5g
$229 2021-08-05
eNovation Chemicals LLC
D913559-5g
2-(2-Nitroethyl)-1,3-dioxolane
82891-99-4 95%
5g
$745 2022-10-11
Fluorochem
078056-1g
2-(2-Nitroethyl)[1,3]dioxolane
82891-99-4 95%
1g
£138.00 2022-03-01

2-(2-Nitroethyl)1,3dioxolane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Boron trifluoride etherate
Reference
3-Nitropropanal and 3-nitropropanol: preparation of the parent compounds and derivatives
Oehrlein, Reinhold; et al, Synthesis, 1986, (7), 535-8

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Benzene
Reference
Asymmetric cyclopentannulation reactions: scope and limitation
Schanen, Patrick, 2003, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phloroglucinol ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  18 h, rt
Reference
A novel, broad-spectrum antitumor compound containing the 1-hydroxycyclohexa-2,5-dien-4-one group: The disclosure of a new antitumor pharmacophore in protoapigenone 1
Yuan, Qianying; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(11), 3427-3430

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  6 h, rt
Reference
Henry reaction of fluorinated nitro compounds
Hu, Huawei; et al, Journal of Fluorine Chemistry, 2012, 133, 108-114

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen bromide
2.1 Reagents: Sodium nitrite
Reference
A nitrile oxide based entry to 2,3-dihydropyran-4-ones. Synthesis of a protected version "compactin lactone" in racemic and optically active forms
Kozikowski, Alan P.; et al, Journal of Organic Chemistry, 1985, 50(6), 778-85

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Benzene
Reference
Asymmetric cyclopentannulation reactions: scope and limitation
Schanen, Patrick, 2003, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid ,  Boron trifluoride etherate
Reference
3-Nitropropanal and 3-nitropropanol: preparation of the parent compounds and derivatives
Oehrlein, Reinhold; et al, Synthesis, 1986, (7), 535-8

2-(2-Nitroethyl)1,3dioxolane Raw materials

2-(2-Nitroethyl)1,3dioxolane Preparation Products

2-(2-Nitroethyl)1,3dioxolane Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:82891-99-4)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YI JI Biotechnology Co., Ltd. XIAO SHOU BU
Audited Supplier Audited Supplier
(CAS:82891-99-4)
HU JING LI
13311756052
2355265332@qq.com

2-(2-Nitroethyl)1,3dioxolane Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82891-99-4)2-(2-Nitroethyl)1,3dioxolane
A847168
99%/99%
5g/25g
245.0/824.0